Differential Aqueous Ionization and UV Absorbance: cis- vs. trans-p-Coumaric Acid
A direct spectrophotometric study revealed that cis-p-coumaric acid ionizes to a considerably greater extent than trans-p-coumaric acid in aqueous solution, a property that directly influences its solubility and reactivity in biological buffers [1]. Concurrently, the trans-isomer exhibits 1.28-fold greater UV absorbance at 310 nm [1].
| Evidence Dimension | Aqueous Ionization Extent |
|---|---|
| Target Compound Data | Considerably greater ionization than trans-isomer |
| Comparator Or Baseline | trans-p-Coumaric acid: Partial ionization, but to a lesser extent |
| Quantified Difference | Qualitative description: 'cis form to a considerably greater extent' |
| Conditions | Aqueous solution at room temperature; no ionization in plain ethanol. |
Why This Matters
This difference is critical for designing aqueous-based assays and interpreting the compound's behavior in physiological environments, as the ionized form may interact differently with proteins and cell membranes.
- [1] Jurd, L. A spectrophotometric study of the ionization of p-coumaric acid. Spectrochimica Acta. 1965;21(11):1869-1880. View Source
